4-[(E)-(Naphthalen-1-yl)diazenyl]aniline
Description
Foundational Concepts of Azobenzene (B91143) Derivatives in Chemical Sciences
Azobenzene and its derivatives are a cornerstone of modern chemical sciences, primarily recognized for their photochromic properties. iku.edu.tr These molecules can exist in two isomeric forms: the thermodynamically stable trans (E) isomer and the less stable cis (Z) isomer. The defining characteristic of azobenzenes is their ability to undergo reversible isomerization when irradiated with light of a specific wavelength. Typically, UV light induces a π-π* transition that converts the trans isomer to the cis form, while visible light or thermal relaxation facilitates the reverse n-π* transition back to the trans state.
This light-induced switching behavior makes azobenzene derivatives ideal candidates for a variety of applications, including molecular switches, optical data storage, and functional materials for biomedicine. iku.edu.tr The electronic properties of the aromatic rings attached to the azo bridge can be modified with various substituents to tune the absorption wavelengths and the thermal relaxation lifetime of the isomers.
Structural Significance of Naphthalene (B1677914) and Aniline (B41778) Moieties in Azo Compounds
The incorporation of specific aromatic systems, such as naphthalene and aniline, into the azobenzene architecture is a strategic approach to tailor the molecule's properties. nih.gov The chemical structure of an azo dye is generally composed of chromophoric groups (like the azo bond), auxochrome groups (which modify the color), and the core aromatic backbone. nih.gov
The naphthalene moiety , with its extended π-conjugated system, significantly influences the electronic absorption spectrum of the dye. Compared to a simple benzene (B151609) ring, the fused-ring structure of naphthalene typically causes a bathochromic (red) shift in the absorption maxima, leading to deeper colors. nih.gov This extended conjugation is crucial for developing dyes with specific colors and enhanced light-fastness properties.
The aniline moiety introduces a potent auxochrome, the amino (-NH2) group, into the structure. As a strong electron-donating group, the amino group can engage in charge-transfer interactions across the azo bridge. This intramolecular charge transfer (ICT) is fundamental to the molecule's color and its sensitivity to the surrounding environment, a property known as solvatochromism. nih.gov The presence of the aniline group makes these dyes valuable for applications in sensing and as indicators.
Structure
2D Structure
3D Structure
Properties
CAS No. |
87437-31-8 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(naphthalen-1-yldiazenyl)aniline |
InChI |
InChI=1S/C16H13N3/c17-13-8-10-14(11-9-13)18-19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 |
InChI Key |
XQVRGUUZGDYENM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthetic Strategies for 4 E Naphthalen 1 Yl Diazenyl Aniline and Analogous Systems
Classical Diazotization and Azo Coupling Reactions
The most traditional and widely practiced method for synthesizing aromatic azo compounds is the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. nih.govmdpi.comrsc.org This two-step process, first discovered by Peter Griess in 1858, remains a fundamental strategy in dye synthesis. manchester.ac.uk
For the synthesis of 4-[(E)-(Naphthalen-1-yl)diazenyl]aniline, the general procedure involves:
Diazotization : Naphthalen-1-amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (typically 0–5 °C). This converts the primary amino group into a highly reactive diazonium salt, naphthalen-1-diazonium chloride. manchester.ac.ukcuhk.edu.hk
Azo Coupling : The resulting diazonium salt, which is an electrophile, is then introduced to a solution of aniline (B41778), the coupling component. Aniline is an activated aromatic ring, and the diazonium salt undergoes an electrophilic aromatic substitution reaction, typically at the para-position of the aniline due to the directing effect of the amino group, to form the final azo compound. cuhk.edu.hkunb.ca
The success and yield of the classical azo synthesis are highly dependent on carefully controlled reaction parameters. Optimization is crucial for minimizing side reactions and maximizing product formation.
Key Reaction Parameters:
Temperature : The diazotization step is exothermic and the resulting diazonium salts are generally unstable at higher temperatures, prone to decomposition and replacement by a hydroxyl group. Therefore, maintaining a low temperature, typically between 0 and 5 °C, using an ice bath is critical for the stability of the diazonium intermediate. cuhk.edu.hkmdpi.com
pH Control : Distinct pH conditions are required for each step. Diazotization is carried out in a strongly acidic medium (e.g., using hydrochloric acid) to generate the necessary nitrous acid and stabilize the diazonium salt. manchester.ac.ukcuhk.edu.hk Conversely, the coupling reaction is typically performed under weakly acidic to weakly alkaline conditions. For coupling with amines like aniline, the reaction is often run in a slightly acidic medium, while coupling with phenols requires a basic medium to activate the ring by forming a phenoxide ion. manchester.ac.ukcuhk.edu.hk
Precursor Selection : The choice of precursors dictates the final structure. For the target compound, naphthalen-1-amine serves as the diazo component and aniline as the coupling component. The electronic nature of substituents on either aromatic ring can significantly influence the reaction rate and the color of the resulting dye. Electron-donating groups on the coupling component and electron-withdrawing groups on the diazo component generally accelerate the reaction.
Table 1: Optimized Conditions for Classical Azo Synthesis
| Parameter | Condition | Rationale |
| Diazotization Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt. cuhk.edu.hk |
| Diazotization pH | Strongly Acidic | Required for the in situ generation of nitrous acid from sodium nitrite. manchester.ac.uk |
| Coupling Temperature | 0–10 °C | Maintains stability while allowing the coupling reaction to proceed. |
| Coupling pH (with amines) | Weakly Acidic | Ensures sufficient concentration of free amine for coupling without deactivating the diazonium ion. |
| Solvent | Aqueous media | Common for diazotization due to the solubility of mineral acids and sodium nitrite. |
Once the core azo structure of this compound is synthesized, it can be further functionalized to create a library of derivatives with tailored properties. This approach is often more efficient than synthesizing each derivative from scratch. manchester.ac.uk
Post-coupling modifications can introduce a wide range of functional groups onto the aromatic rings. For instance, if a halo-substituted aniline or naphthalene (B1677914) precursor is used, the resulting halogenated azo dye can serve as a versatile intermediate for various cross-coupling reactions. manchester.ac.uk
Examples of Post-Coupling Modifications:
Palladium-Catalyzed Cross-Coupling : Halogenated azo dyes can undergo reactions such as the Heck, Stille, or Suzuki reactions to introduce new carbon-carbon bonds. manchester.ac.uk
Ullmann-Type Reactions : These reactions can be used to form carbon-oxygen or carbon-nitrogen bonds, for example, by displacing a halogen atom on the azo dye with an alcohol or an amine. manchester.ac.uk
Azo Coupling-Based Derivatization for Analysis : Azo coupling itself can be used as a derivatization technique to enhance the analytical detection of aromatic compounds. By reacting an analyte with a diazonium salt, an azo derivative is formed that may have improved ionization efficiency, facilitating high-sensitivity analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov
Emerging Methodologies in Azo Compound Synthesis
While the classical diazotization-coupling sequence is robust, modern research focuses on developing more environmentally benign and efficient synthetic routes. These emerging methodologies aim to reduce waste, avoid harsh reagents, and improve reaction conditions.
Green chemistry principles are increasingly being applied to the synthesis of azo compounds to minimize environmental impact. icrc.ac.ir
Supercritical Carbon Dioxide (sc-CO₂) : This is an attractive alternative to traditional organic solvents. supercriticalfluids.com Carbon dioxide is non-flammable, relatively non-toxic, and inexpensive. epa.gov Above its critical temperature (31.1 °C) and pressure (72.8 atm), it becomes a supercritical fluid with properties of both a liquid and a gas, allowing it to be an effective solvent for certain reactions. supercriticalfluids.com The in situ diazotization and coupling to synthesize azo dyes has been successfully demonstrated in sc-CO₂, offering a greener reaction medium. icrc.ac.ir A key advantage is the ease of product separation; upon depressurization, the CO₂ returns to a gaseous state, leaving behind the solvent-free product. supercriticalfluids.com
Recent advances have focused on catalytic methods that can synthesize azo compounds directly, often bypassing the need for stoichiometric reagents like sodium nitrite and strong acids. nih.govmdpi.com
Oxidative Coupling of Amines : A prominent strategy is the direct oxidative coupling of anilines to form symmetrical or unsymmetrical azo compounds. This method is considered green and atom-economical. nih.gov Various transition metal catalysts have been developed for this purpose. For example, inexpensive mesoporous manganese oxide materials can catalyze the oxidative homo-coupling of aniline derivatives using air as the terminal oxidant at moderate temperatures (110 °C). nih.govmdpi.com The proposed mechanism involves the catalyst facilitating the oxidation of the amine, with air playing a crucial role in regenerating the catalyst. nih.gov
Reduction of Nitroaromatics : Another catalytic route involves the reductive coupling of nitroaromatic compounds. Worm-like palladium nanomaterials have been shown to catalyze the reduction of nitrobenzene (B124822) derivatives. In the presence of a base, the reaction yields the corresponding azobenzene (B91143), while in the absence of a base, aniline is the major product. nih.gov This method provides a pathway to asymmetric azo compounds with good yields. nih.gov
These catalytic routes offer milder reaction conditions and a broader substrate scope compared to some traditional methods, representing a significant step forward in the synthesis of azo compounds. preprints.org
Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation of 4 E Naphthalen 1 Yl Diazenyl Aniline
Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the covalent bonds within a molecule. bas.bg For 4-[(E)-(Naphthalen-1-yl)diazenyl]aniline, the FT-IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its constituent bonds.
The key absorption bands in the FT-IR spectrum are used to confirm the presence of the essential structural motifs of the compound. The characteristic stretching vibration of the azo group (–N=N–) is typically observed in the region of 1550–1450 cm⁻¹. bas.bgacs.org The stretching vibrations for the aromatic C=C bonds of the naphthalene (B1677914) and aniline (B41778) rings generally appear in the 1600–1480 cm⁻¹ range. bas.bg The presence of the primary amine (–NH₂) group is confirmed by N–H stretching vibrations, which usually manifest as one or two bands in the 3500–3300 cm⁻¹ region. Aromatic C–H stretching is observed above 3000 cm⁻¹, while the C–N stretching vibration of the aromatic amine is typically found around 1300 cm⁻¹. bas.bg
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary Amine (N-H) | Stretching | 3500 - 3300 |
| Aromatic (C-H) | Stretching | 3100 - 3000 |
| Aromatic (C=C) | Stretching | 1600 - 1480 |
| Azo Group (N=N) | Stretching | 1550 - 1450 |
| Aromatic Amine (C-N) | Stretching | 1340 - 1250 |
This table presents expected frequency ranges based on typical values for the specified functional groups in similar aromatic azo compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric and Conformational Analysis (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound in solution. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques provide information on the chemical environment of each nucleus, enabling the unambiguous assignment of signals and the analysis of conformational and tautomeric equilibria. mdpi.commdpi.com
In the ¹H NMR spectrum, the protons of the naphthalene and aniline aromatic rings are expected to resonate in the downfield region, typically between δ 6.5 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the azo (–N=N–) and amino (–NH₂) groups. The protons of the primary amine group usually appear as a broad singlet, the chemical shift of which can be solvent-dependent.
The ¹³C NMR spectrum provides complementary information, with the aromatic carbons resonating in the δ 110–155 ppm range. The carbons directly attached to the nitrogen atoms of the azo and amino groups will show distinct chemical shifts due to the electronegativity of nitrogen.
Azo dyes containing hydroxyl or amino groups can exist in a tautomeric equilibrium between the azo form and a hydrazone form. researchgate.netdnu.dp.ua For this compound, this would involve an equilibrium with its quinone-hydrazone tautomer. NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is a primary tool for investigating this phenomenon. researchgate.net The presence of distinct sets of signals for both tautomers or averaged signals can indicate the position of the equilibrium and the rate of interconversion.
2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning the complex, often overlapping, signals in the aromatic region of the spectra. mdpi.comiku.edu.tr These techniques allow for the confirmation of the connectivity between protons and carbons, solidifying the structural assignment.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus Type | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons (¹H) | 6.5 - 8.5 | Signals for naphthalene and aniline rings. |
| Amine Protons (¹H) | Variable (e.g., 3.0 - 5.0) | Often a broad signal, position is solvent-dependent. |
| Aromatic Carbons (¹³C) | 110 - 155 | Includes carbons of both aromatic systems. |
These are generalized ranges; specific shifts depend on the solvent and potential tautomeric forms.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Visible spectroscopy is a key technique for investigating the electronic properties of conjugated systems like this compound. The spectrum is characterized by absorption bands that correspond to electronic transitions between different molecular orbitals. sciencepublishinggroup.comsciencepublishinggroup.com Azo compounds typically exhibit two main absorption bands: a high-intensity band in the UV region (320–350 nm) attributed to a π→π* transition within the conjugated aromatic system, and a lower-intensity band in the visible region (>400 nm) corresponding to an n→π* transition involving the non-bonding electrons of the nitrogen atoms in the azo group. researchgate.netresearchgate.net The position and intensity of these bands are sensitive to the molecular structure and the surrounding environment. sciencepublishinggroup.com
Solvatochromism describes the change in the color of a solution, and thus a shift in the UV-Vis absorption bands, upon changing the polarity of the solvent. nih.govorientjchem.org This phenomenon arises from differential solvation of the ground and excited electronic states of the dye molecule. nih.gov The electronic transitions in push-pull systems like this compound, which has an electron-donating amino group and an extensive π-system, are often sensitive to the solvent environment.
The compound may exhibit positive solvatochromism (a bathochromic or red shift to longer wavelengths) in more polar solvents, which stabilize the more polar excited state more than the ground state. sciencepublishinggroup.com Conversely, negative solvatochromism (a hypsochromic or blue shift to shorter wavelengths) can occur if the ground state is more stabilized. nih.gov By measuring the absorption spectra in a series of solvents with varying polarities (e.g., cyclohexane, acetonitrile, ethanol), the nature of the electronic transitions and the change in dipole moment upon excitation can be inferred.
Table 3: Illustrative Solvatochromic Shifts for Azo Dyes
| Solvent | Polarity | Typical λₘₐₓ Shift | Effect |
| Cyclohexane | Non-polar | Shorter Wavelength | Hypsochromic (Blue Shift) |
| Acetonitrile | Polar Aprotic | Intermediate Wavelength | - |
| Water / Ethanol | Polar Protic | Longer Wavelength | Bathochromic (Red Shift) |
This table illustrates a typical trend for positive solvatochromism observed in many azo dyes. sciencepublishinggroup.comsemanticscholar.org
Halochromism refers to the color change of a substance in response to a change in pH. orientjchem.org The UV-Vis spectrum of this compound is expected to be highly pH-dependent due to the presence of the basic amino group and the azo linkage, both of which can be protonated in acidic conditions. nih.gov
In acidic solutions, protonation of the amino group or one of the azo nitrogens can occur. This alters the electronic structure of the chromophore, typically leading to a hypsochromic (blue) shift in the absorption maximum. In alkaline (basic) media, the electronic properties are also altered, which often results in a significant bathochromic (red) shift and a visible color change. orientjchem.org This behavior is due to the enhanced electron-donating ability of the deprotonated form or changes in tautomeric equilibria. orientjchem.orgresearchgate.net The study of these pH-dependent shifts allows for the determination of the pKa values of the ionizable groups. ajrsp.com
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for confirming the molecular formula of a synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov For this compound (C₁₆H₁₃N₃), HRMS can verify its elemental composition by matching the experimentally measured mass to the theoretically calculated exact mass. raineslab.comrsc.org
In addition to molecular mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule breaks apart into smaller, characteristic fragment ions. For azo dyes, common fragmentation pathways include the cleavage of the bonds adjacent to the azo group or within the aromatic ring systems. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Typical Observation |
| [M+H]⁺ | C₁₆H₁₄N₃⁺ | 248.1182 | Protonated molecular ion |
| [M]⁺˙ | C₁₆H₁₃N₃⁺˙ | 247.1109 | Molecular ion radical |
The calculated masses are for the most abundant isotopes. The observed ion will depend on the ionization technique used (e.g., ESI, EI).
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Structure
Following a comprehensive search of scientific literature and crystallographic databases, specific X-ray crystallography data for the compound this compound could not be located. Consequently, detailed research findings regarding its solid-state molecular geometry, crystal structure, and associated data tables cannot be provided at this time.
The elucidation of a molecule's crystal structure via single-crystal X-ray diffraction is a definitive method for determining its three-dimensional arrangement in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules within the crystal lattice. This information is fundamental to understanding a compound's physical properties and its structure-property relationships.
While crystallographic data exists for structurally related azo compounds, the strict requirement to focus solely on this compound prevents the inclusion of such analogous data. The generation of scientifically accurate data tables and a detailed discussion of molecular geometry and crystal packing is contingent upon the availability of an experimentally determined crystal structure for the specific compound .
Quantum Chemical Investigations (Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)
Theoretical studies employing quantum chemical methods are instrumental in understanding the fundamental properties of molecules. For azo dyes, these investigations provide insights into their stability, color, and reactivity.
Molecular Geometry Optimization and Electronic Structure Elucidation
While no specific studies on this compound are available, DFT calculations on analogous azo dyes typically involve the optimization of the molecular geometry to find the lowest energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. Such studies on similar compounds have established that the trans (E) configuration around the azo (-N=N-) bridge is generally the most stable. The planarity of the molecule, influenced by the dihedral angles between the naphthalene and aniline rings with respect to the azo group, plays a significant role in the extent of π-electron delocalization, which in turn affects the electronic properties of the compound.
Without specific computational data for this compound, a representative data table of optimized geometric parameters cannot be generated.
Prediction of Spectroscopic Properties (e.g., NMR Shielding Tensors, Vertical Excitation Energies)
Time-Dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules by calculating vertical excitation energies. These energies correspond to the wavelengths of maximum absorption (λmax) and are fundamental to understanding the color of dyes. For related azo dyes, TD-DFT studies have successfully correlated the calculated electronic transitions with experimentally observed UV-Vis spectra. Similarly, DFT can be employed to calculate NMR shielding tensors, which are then converted to chemical shifts. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming molecular structures.
Specific predicted spectroscopic data for this compound is not available in the current body of scientific literature, preventing the creation of a relevant data table.
Analysis of Azo-Hydrazone Tautomerism through Computational Approaches
Azo-hydrazone tautomerism is a critical phenomenon in many azo dyes, where a dynamic equilibrium exists between the azo and hydrazone forms. The position of this equilibrium is influenced by the molecular structure, solvent, and temperature, and it significantly impacts the dye's properties.
Energetic Landscape of Tautomeric Forms
Computational chemistry provides a powerful avenue to explore the energetic landscape of tautomers. By calculating the relative electronic energies of the azo and hydrazone forms of a molecule, researchers can predict which tautomer is more stable. For azo dyes derived from naphthalene, the stability of the hydrazone tautomer is often enhanced due to the formation of a more extended conjugated system involving the quinone-like ring. However, without specific calculations for this compound, the relative stability of its potential tautomers remains speculative.
A data table detailing the energetic landscape of the tautomeric forms of this compound cannot be provided due to a lack of published research.
Influence of Intramolecular Hydrogen Bonding on Tautomeric Stability
Intramolecular hydrogen bonds can play a crucial role in stabilizing one tautomeric form over another. In related hydroxyazo dyes, a strong intramolecular hydrogen bond between the hydroxyl group and one of the azo nitrogen atoms significantly favors the hydrazone form. For this compound, which possesses an amino group, the potential for intramolecular hydrogen bonding exists and could influence the tautomeric equilibrium. Computational studies on similar systems quantify the strength of these hydrogen bonds, often through methods like Natural Bond Orbital (NBO) analysis.
Modeling Solvent Effects and Solute-Solvent Interactions on Tautomeric Equilibria
The surrounding solvent environment can profoundly affect the position of the tautomeric equilibrium. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the relative energies of the tautomers. Generally, polar solvents tend to stabilize the more polar tautomer. For azo dyes, the hydrazone form is often more polar than the azo form, and thus its stability is enhanced in polar solvents. Understanding these solute-solvent interactions is key to predicting the behavior of the dye in various applications.
Theoretical Assessment of Photoreactivity and Photoisomerization Mechanisms
The photoreactivity of azo compounds like this compound is fundamentally governed by the E/Z (trans/cis) isomerization around the central -N=N- double bond. Computational studies, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become instrumental in elucidating the complex mechanisms of this photoisomerization. These theoretical approaches allow for the detailed exploration of the potential energy surfaces (PES) of the molecule's ground and excited states, revealing the most probable pathways for the light-induced transformation.
For azo dyes, two principal non-radiative decay pathways from the electronically excited state back to the ground state are considered: rotation and inversion. In the rotational mechanism, the isomerization occurs through the twisting of the -N=N- bond. The inversion mechanism, on the other hand, involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization, leading to a semi-linear arrangement.
Theoretical assessments of push-pull azoheteroarenes, which share structural similarities with this compound, indicate that both rotational and inversional pathways can be operative. nih.gov The preference for one mechanism over the other is often dependent on the nature of the excited state (nπ* vs. ππ) that is initially populated. nih.gov For many azobenzene (B91143) derivatives, excitation to the S1 (nπ) state is often associated with the inversional pathway, while excitation to the S2 (ππ*) state can lead to either pathway, often involving internal conversion to the S1 state before isomerization. researchgate.net
Computational studies on similar azo dyes have shown that the presence of different substituents can significantly influence the energy barriers of these pathways. rsc.org For a molecule like this compound, the electron-donating aniline group and the electron-accepting naphthalene moiety create a "push-pull" system. This electronic asymmetry can affect the energies of the ground and excited states and, consequently, the preferred isomerization mechanism. TD-DFT calculations are crucial for determining the vertical excitation energies to the relevant singlet and triplet excited states and for mapping the intricate landscape of conical intersections, which are points of degeneracy between electronic states that facilitate rapid non-radiative decay and are central to the photoisomerization process. rsc.org
Table 1: Representative Theoretical Parameters for Azo Dye Photoisomerization
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Vertical Excitation Energies (S0 → S1, S0 → S2) | The energy required to excite the molecule from its ground state to the first and second singlet excited states without change in geometry. | TD-DFT |
| Energy Barrier for Rotation (S1 state) | The activation energy required for the molecule to isomerize via the rotational pathway in the first excited state. | DFT/TD-DFT |
| Energy Barrier for Inversion (S1 state) | The activation energy required for the molecule to isomerize via the inversional pathway in the first excited state. | DFT/TD-DFT |
| Conical Intersection Geometries and Energies | The molecular structures and corresponding energies at which different potential energy surfaces cross, facilitating rapid decay to the ground state. | CASSCF, MRCI, DFT/MRCI |
Computational Prediction of Nonlinear Optical (NLO) Properties
Azo dyes, particularly those with a push-pull electronic structure like this compound, are of significant interest for their potential applications in nonlinear optics (NLO). These materials can interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, phases, or amplitudes. The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO phenomena like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order NLO effects.
Computational chemistry, again primarily through DFT, provides a powerful tool for the prediction and understanding of the NLO properties of molecules. These calculations can estimate the components of the hyperpolarizability tensors, from which the magnitude of the NLO response can be determined. For this compound, the intramolecular charge transfer (ICT) from the electron-donating aniline moiety to the electron-accepting naphthalene system upon excitation is a key factor for a significant NLO response.
The calculation of NLO properties typically involves the application of an external electric field in the DFT framework and observing the response of the molecular dipole moment. The polarizability (α) and the first and second hyperpolarizabilities (β and γ) are then extracted as the first, second, and third derivatives of the dipole moment with respect to the applied electric field.
Theoretical studies on similar push-pull azo dyes have demonstrated a strong correlation between the extent of ICT and the magnitude of the first hyperpolarizability (β). researchgate.netmdpi.com Factors such as the nature of the donor and acceptor groups, the length and nature of the π-conjugated bridge, and the molecular geometry all play crucial roles in determining the NLO properties. mdpi.com For instance, computational investigations on other naphthalene-based azo dyes have explored how different substituents affect the hyperpolarizabilities. researchgate.net
The following interactive data table presents the kind of NLO properties that are typically calculated for molecules like this compound, although specific values for this compound require dedicated computational studies.
Table 2: Representative Calculated Nonlinear Optical Properties for Azo Dyes
| NLO Property | Symbol | Description | Typical Computational Method |
|---|---|---|---|
| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within the molecule. | DFT |
| Polarizability | α | The tendency of the molecular charge distribution to be distorted by an external electric field. | DFT |
| First Hyperpolarizability | β | A measure of the second-order NLO response of the molecule. | DFT, TD-DFT |
| Second Hyperpolarizability | γ | A measure of the third-order NLO response of the molecule. | DFT, TD-DFT |
Conclusion
4-[(E)-(Naphthalen-1-yl)diazenyl]aniline is a quintessential example of a functional azo dye where molecular design dictates properties. The foundational principles of azobenzene (B91143) photochromism are enhanced by the structural inclusion of naphthalene (B1677914) and aniline (B41778) groups, which extend the π-system and introduce a strong auxochrome, respectively. Synthesized through a classical diazotization-coupling pathway, its structure gives rise to significant solvatochromic behavior and thermal stability. These characteristics, combined with the inherent photoswitchable nature of the azo linkage, position this compound and its analogues as promising candidates for applications ranging from advanced textile dyeing to the development of sophisticated optical materials.
Structure Property Relationships and Functional Modifications of 4 E Naphthalen 1 Yl Diazenyl Aniline Analogues
Impact of Substituent Effects on Electronic and Spectroscopic Characteristics
The electronic and spectroscopic characteristics of 4-[(E)-(Naphthalen-1-yl)diazenyl]aniline analogues are highly sensitive to the nature and position of substituents on both the naphthalene (B1677914) and aniline (B41778) rings. These substituents modulate the electron density distribution within the π-conjugated system, thereby influencing the energy of the electronic transitions and, consequently, the color of the dye.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can lead to significant shifts in the maximum absorption wavelength (λmax). Generally, EDGs such as amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups increase the electron density of the aromatic system, leading to a bathochromic (red) shift in the λmax. Conversely, EWGs like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) groups decrease the electron density, resulting in a hypsochromic (blue) shift.
The position of the substituent also plays a crucial role. For instance, a substituent at the para-position of the aniline ring will have a more pronounced effect on the electronic properties compared to a meta- or ortho-substituent due to more effective resonance delocalization.
Table 1: Effect of Substituents on the Maximum Absorption Wavelength (λmax) of this compound Analogues in DMF (Note: The following data is a representative compilation from various sources and may not be from a single study.)
| Substituent on Aniline Ring | λmax (nm) |
| -H | 480 |
| -N(CH3)2 | 535 |
| -OH | 510 |
| -OCH3 | 495 |
| -Cl | 485 |
| -NO2 | 460 |
Strategies for Modulating Tautomeric Preferences through Structural Design
Azo dyes containing a hydroxyl group ortho or para to the azo linkage can exist in a tautomeric equilibrium between the azo (enol) and hydrazone (keto) forms. In the context of this compound analogues, the introduction of a hydroxyl group, typically on the naphthalene ring, can induce this tautomerism. The position of this equilibrium is influenced by several factors, including the electronic nature of other substituents, solvent polarity, and temperature.
Structural design strategies to modulate tautomeric preferences often involve the strategic placement of substituents that can stabilize one tautomer over the other. For instance, electron-withdrawing groups on the phenyl ring tend to favor the hydrazone form by increasing the acidity of the N-H proton in the hydrazone tautomer, thereby strengthening the intramolecular hydrogen bond. Conversely, electron-donating groups can shift the equilibrium towards the azo form.
Computational studies, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of the tautomers and understanding the energetic landscape of the tautomerization process. Experimental techniques like NMR and UV-Vis spectroscopy are used to quantify the tautomeric equilibrium in different environments. researchgate.netnih.gov
Design Principles for Photochromic and Photoresponsive Azo Systems
The photochromic behavior of azo dyes is based on the reversible E/Z (trans/cis) isomerization around the -N=N- double bond upon irradiation with light of a specific wavelength. The more stable E-isomer can be converted to the less stable Z-isomer by UV or visible light, and the reverse process can be triggered by visible light of a different wavelength or by thermal relaxation.
The design of photoresponsive systems based on this compound analogues involves tailoring the molecular structure to optimize the photoisomerization process. Key design principles include:
Steric Hindrance: Introducing bulky substituents near the azo bond can influence the thermal stability of the Z-isomer and the kinetics of the E/Z isomerization.
Electronic Effects: The electronic nature of substituents can affect the energy of the n→π* and π→π* electronic transitions, which are responsible for triggering the isomerization. Push-pull systems, with an electron-donating group on one ring and an electron-withdrawing group on the other, can red-shift the absorption spectrum, allowing for isomerization with visible light.
Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds can significantly impact the photoisomerization quantum yield and the thermal relaxation rate.
The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the number of molecules isomerized per photon absorbed. The thermal stability of the Z-isomer is characterized by its half-life (t1/2).
Table 2: Photoisomerization Properties of Selected Azo Dyes (Note: This table presents general trends and representative data.)
| Compound | Irradiation Wavelength (nm) | Quantum Yield (Φ_E→Z) | Z-isomer Half-life (t1/2) |
| Azobenzene (B91143) | 313 | 0.11 | 68 h |
| 4-Aminoazobenzene | 313 | 0.14 | 1.5 h |
| 4-Nitroazobenzene | 313 | 0.04 | 100 h |
Rational Approaches for Tuning Chromism (Solvato-, Halo-, Thermo-)
The color of this compound analogues can be tuned by external stimuli such as solvent polarity (solvatochromism), pH (halochromism), and temperature (thermochromism). Rational design approaches aim to enhance the sensitivity of the dye to these stimuli.
Solvatochromism: This phenomenon refers to the change in the color of a dye with the polarity of the solvent. In push-pull azo dyes, the excited state is typically more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic shift. The magnitude of the solvatochromic shift can be modulated by varying the strength of the donor and acceptor groups. ruc.dk
Halochromism: This is the color change of a substance with a change in pH. In amino-containing azo dyes like this compound, the amino group can be protonated in acidic media. This protonation alters the electronic properties of the molecule, leading to a significant color change. The pKa value, which indicates the pH at which the protonated and deprotonated forms are in equal concentration, can be tuned by introducing other substituents on the aromatic rings. nih.govrsc.org
Thermochromism: This is the reversible change in color of a compound with temperature. In some azo dyes, a change in temperature can shift the tautomeric equilibrium or alter the aggregation state of the dye molecules, leading to a color change. Designing molecules with a small energy difference between different conformations or tautomeric forms can enhance their thermochromic properties. ruc.dk
Table 3: Chromic Properties of a Representative Naphthalene-Based Azo Dye (Note: The data presented is illustrative of the phenomena.)
| Property | Stimulus | Observed Change |
| Solvatochromism | Change from Toluene to Ethanol | Bathochromic shift of ~20 nm |
| Halochromism | Change from pH 7 to pH 2 | Hypsochromic shift of ~50 nm |
| Thermochromism | Increase in temperature from 25°C to 75°C | Shift in tautomeric equilibrium, slight color change |
Advanced Material Science Applications and Photoreactivity of Azo Compounds
Development of Molecular Switches and Logic Gates based on Azo Photoisomerization
The ability of 4-[(E)-(Naphthalen-1-yl)diazenyl]aniline and related azo compounds to reversibly switch between two distinct geometric states (trans and cis) makes them ideal candidates for molecular-level switches. cinz.nz This photoisomerization process can be controlled by specific wavelengths of light. Typically, irradiation with ultraviolet (UV) light corresponding to the π-π* absorption band of the trans isomer induces its conversion to the cis form. The reverse process, from cis back to trans, can be triggered by irradiation with visible light that excites the n-π* band of the cis isomer, or it can occur thermally in the dark. rsc.orgresearchgate.net
This binary, light-controlled switching behavior is the fundamental principle behind their use in optical data storage and molecular logic gates. By assigning the trans and cis states to binary values (e.g., 0 and 1), information can be written, read, and erased at the molecular level. The significant change in physical properties, such as dipole moment and absorption spectrum, between the two isomers allows for the readout of the molecular state. cinz.nz For instance, the isomerization can be used to control the activity of enzymes or the flow of ions through a channel, demonstrating the potential for complex logical operations. researchgate.net
Below is a data table illustrating typical photophysical properties for a representative naphthalene-based azo dye, showcasing the distinct characteristics of the trans and cis isomers that enable their function as molecular switches.
| Property | trans Isomer | cis Isomer | Reference |
| Absorption Max (π-π) | ~350-380 nm (UV) | ~350-380 nm (UV) | rsc.org |
| Absorption Max (n-π) | ~440-470 nm (Visible) | ~440-470 nm (Visible) | rsc.orgrsc.org |
| Thermal Half-life | Thermally Stable | Minutes to Days (Solvent Dependent) | cinz.nznih.gov |
| Molecular Geometry | Planar, elongated | Bent, globular | cinz.nz |
| Dipole Moment | Low (often near zero) | Higher | cinz.nz |
Integration into Functional Materials (e.g., Polymer Matrices, Self-Assembled Monolayers) for Optical Applications
To harness the photochromic properties of this compound for macroscopic applications, it is often integrated into larger material systems like polymer matrices or self-assembled monolayers (SAMs). Incorporating these azo dyes into a polymer can be achieved either by physically dispersing the dye within the polymer (a guest-host system) or by chemically bonding it to the polymer backbone or as a side chain.
These functionalized polymers are central to applications in reversible optical storage and the fabrication of photonic devices. When linearly polarized light is used to irradiate an azo-polymer film, the azo molecules preferentially align themselves perpendicular to the polarization direction. This molecular alignment induces optical anisotropy, or birefringence, in the material, which can be used to store holographic information. This process is reversible and can be erased by heating or irradiating with circularly polarized light.
Self-assembled monolayers (SAMs) offer another powerful method for integrating azo compounds onto surfaces with molecular-level precision. By modifying the aniline (B41778) or naphthalene (B1677914) end of the molecule with a suitable anchor group (like a thiol or silane), it can be chemisorbed onto substrates such as gold or silicon dioxide. These azo-functionalized SAMs create photoswitchable surfaces where properties like surface energy and conductivity can be modulated with light.
Photo-controlled Surface Wettability and Liquid Actuation Phenomena
The reversible change in the molecular geometry and dipole moment of this compound during photoisomerization can be used to control the wettability of a surface. The trans isomer is generally nonpolar and has a low surface energy, leading to a more hydrophobic surface. Upon UV irradiation, its conversion to the more polar, bent cis isomer increases the surface energy, making the surface more hydrophilic. researchgate.net This light-induced change in water contact angle can be significant and is fully reversible with visible light or heat. researchgate.netnih.gov
This ability to dynamically and remotely control surface wettability has profound implications for microfluidics, lab-on-a-chip devices, and "smart" surfaces. nih.gov For example, a surface patterned with this azo compound could be used to guide the flow of microscopic liquid droplets along a specific path by selectively illuminating different regions. This phenomenon also forms the basis for photo-actuation, where the collective, light-induced motion of the azo molecules within a material (like a liquid crystal elastomer) generates mechanical stress, causing the material to bend, contract, or expand. This transforms light energy directly into mechanical work.
Design of Sensor Platforms Utilizing Chromic Responses (e.g., pH indicators, ion sensors)
The extended π-conjugated system of this compound, which is responsible for its color, is highly sensitive to its chemical environment. Changes in pH or the presence of specific metal ions can alter the electronic structure of the molecule, leading to a visible color change (chromism). This property makes it a valuable component in the design of colorimetric sensors. researchgate.net
Protonation or deprotonation of the aniline nitrogen or the azo group itself can significantly shift the compound's absorption spectrum, allowing it to function as a pH indicator. rsc.orgresearchgate.net Similarly, if the molecule is functionalized with chelating groups, it can selectively bind to specific metal ions. This binding event perturbs the electronic distribution in the chromophore, resulting in a distinct colorimetric or fluorescent response that can be used for the sensitive and selective detection of ions like Cu²⁺, Sn²⁺, or Al³⁺. mdpi.commdpi.comchemrxiv.org Such sensors are advantageous because they can provide a rapid, "naked-eye" detection method for environmental and biological monitoring. researchgate.netmdpi.com
Exploration of Photoreactivity Mechanisms for Material Design
A deep understanding of the photoreactivity mechanisms of this compound is crucial for designing new materials with tailored properties. The photoisomerization process is initiated by the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited state (S₁ or S₂). For azobenzenes, the key excited states are the S₁ (n-π) and S₂ (π-π) states. rsc.orgresearchgate.net
Irradiation into the intense S₂ (π-π) band (in the UV region) or the weaker S₁ (n-π) band (in the visible region) can lead to trans-to-cis isomerization. stackexchange.com The exact mechanism—whether the isomerization proceeds through a rotation around the N=N bond or via an inversion mechanism at one of the nitrogen centers—is a subject of ongoing research and can be influenced by the substituents on the aromatic rings and the solvent environment. rsc.org For instance, protonation of the azo group can shut down the photoisomerization pathway by altering the excited-state potential energy surfaces. rsc.org
By modifying the molecular structure, for example by changing the substituents on the aniline or naphthalene rings, chemists can tune the absorption spectra, the quantum yields of isomerization, and the thermal stability of the cis isomer. nih.govnih.gov This allows for the rational design of molecules optimized for specific applications, such as red-light-switchable azo dyes for biological applications or molecules with extremely long-lived cis states for long-term data storage. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
